

# dioctyl ether CAS number and molecular formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dioctyl ether*

Cat. No.: *B146857*

[Get Quote](#)

## An In-depth Technical Guide to **Dioctyl Ether**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **dioctyl ether** (CAS No: 629-82-3), a versatile organic compound with significant applications in research and pharmaceutical development. This document elucidates its chemical and physical properties, details established synthesis protocols, and explores its utility as a solvent and formulation excipient. All quantitative data is presented in a clear, tabular format for ease of reference. Furthermore, this guide includes detailed experimental workflows and logical diagrams generated using Graphviz to visually represent key processes involving **dioctyl ether**.

## Chemical Identification and Properties

**Dioctyl ether**, also known as di-n-octyl ether or 1,1'-oxybisoctane, is a symmetrical ether characterized by the molecular formula C<sub>16</sub>H<sub>34</sub>O.<sup>[1][2][3]</sup> It is a stable, colorless, and nearly odorless liquid at room temperature.<sup>[4]</sup> Its high boiling point and low reactivity make it a suitable solvent for various chemical reactions and a desirable component in cosmetic and pharmaceutical formulations.<sup>[3]</sup>

Table 1: Physicochemical Properties of **Dioctyl Ether**

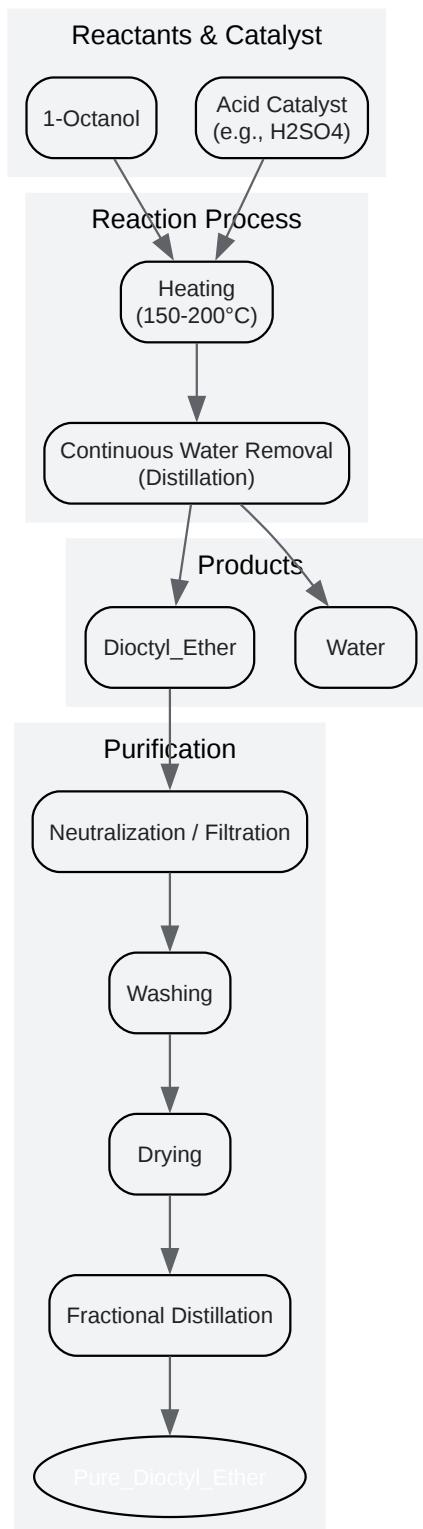
| Property            | Value                                                                 | Reference                                                   |
|---------------------|-----------------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number          | 629-82-3                                                              | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Molecular Formula   | C <sub>16</sub> H <sub>34</sub> O                                     | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight    | 242.44 g/mol                                                          | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Appearance          | Colorless liquid                                                      | <a href="#">[4]</a>                                         |
| Melting Point       | -7.6 °C                                                               | <a href="#">[1]</a> <a href="#">[4]</a>                     |
| Boiling Point       | 286-287 °C                                                            | <a href="#">[1]</a> <a href="#">[4]</a>                     |
| Density             | 0.806 g/mL at 25 °C                                                   | <a href="#">[1]</a>                                         |
| Refractive Index    | 1.433 at 20 °C                                                        | <a href="#">[1]</a>                                         |
| Solubility in Water | 0.1 g/L at 20 °C                                                      |                                                             |
| Synonyms            | Di-n-octyl ether, 1,1'-Oxybisoctane, Caprylic ether, Dicaprylyl ether | <a href="#">[3]</a> <a href="#">[4]</a>                     |

## Synthesis of Dioctyl Ether

The synthesis of **dioctyl ether** can be achieved through several methods. The two primary routes are the dehydration of 1-octanol and the reductive coupling of 1-octanal.

### Dehydration of 1-Octanol

A common industrial method for producing symmetrical ethers is the acid-catalyzed dehydration of the corresponding alcohol. In this process, two molecules of 1-octanol are condensed to form one molecule of **dioctyl ether** and one molecule of water.


Experimental Protocol:

- Catalyst Preparation: An acidic catalyst, such as sulfuric acid or a solid acid catalyst (e.g., an ion-exchange resin), is prepared.
- Reaction Setup: 1-octanol and the acid catalyst are added to a reaction vessel equipped with a distillation apparatus to remove the water byproduct and drive the equilibrium towards the

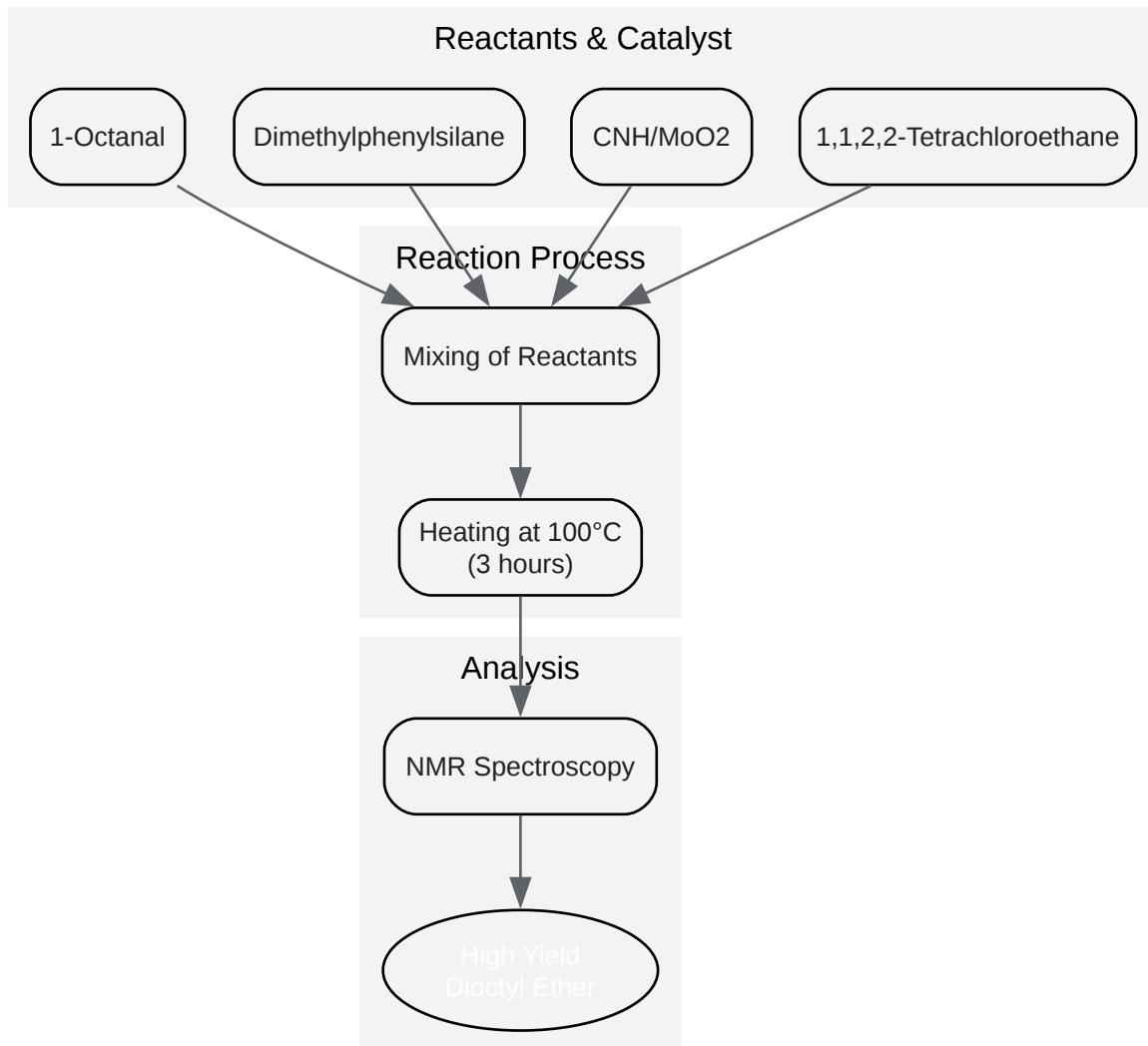
product.

- Reaction Conditions: The mixture is heated to a temperature typically ranging from 150 to 200°C. The reaction time can vary from several hours to a full day depending on the catalyst and temperature.
- Work-up and Purification: After the reaction is complete, the mixture is cooled. The catalyst is neutralized or filtered off. The organic layer is washed with water and brine, then dried over an anhydrous drying agent (e.g., MgSO<sub>4</sub>). The crude product is then purified by fractional distillation under reduced pressure to yield pure **dioctyl ether**.

## Dehydration of 1-Octanol for Dioctyl Ether Synthesis

[Click to download full resolution via product page](#)

Caption: Synthesis of **Dioctyl Ether** via Dehydration of 1-Octanol.


## Reductive Coupling of 1-Octanal

An alternative laboratory-scale synthesis involves the reductive coupling of 1-octanal in the presence of a silane reducing agent and a catalyst.

### Experimental Protocol:

- **Reactant Mixture:** To a round-bottom flask, add 1-octanal (1.0 equivalent), dimethylphenylsilane (1.2 equivalents), mesitylene (as an internal standard), and anhydrous 1,1,2,2-tetrachloroethane as the solvent.
- **Catalyst Addition:** Add a catalytic amount of CNH/MoO<sub>2</sub> (0.1 mol% Mo).
- **Reaction Conditions:** The reaction mixture is stirred vigorously (e.g., 500 rpm) and heated to 100°C for 3 hours under a condenser.
- **Analysis:** The reaction progress and yield can be monitored by taking samples for Nuclear Magnetic Resonance (NMR) spectroscopy. This method has been reported to yield **diethyl ether** in high purity.

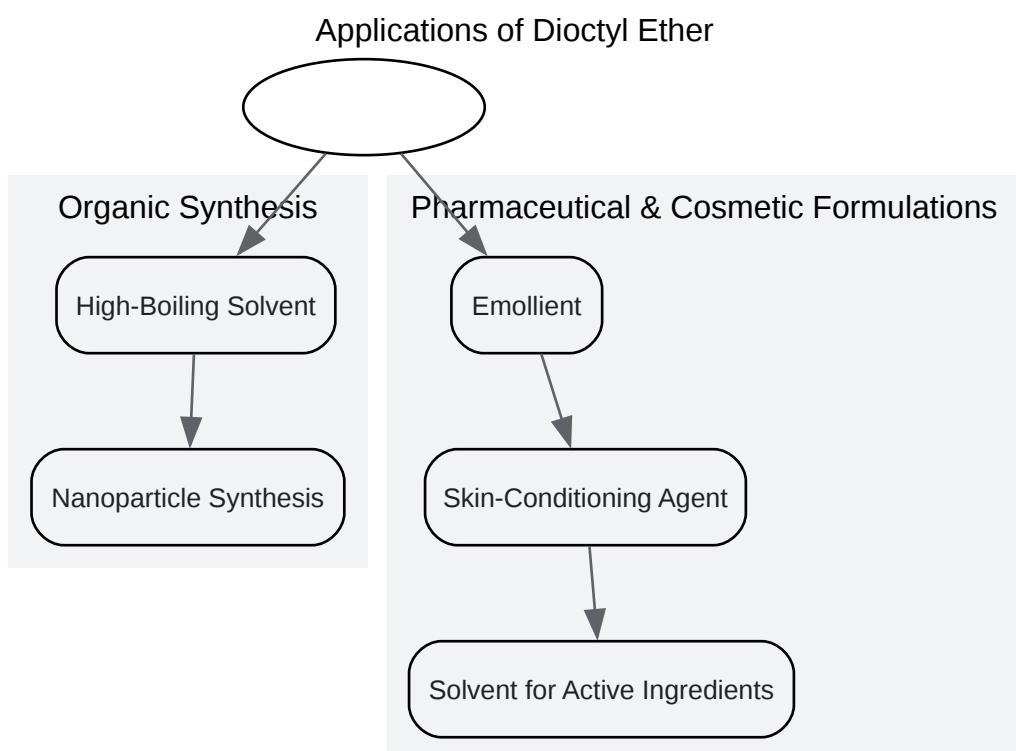
## Reductive Coupling of 1-Octanal for Diethyl Ether Synthesis

[Click to download full resolution via product page](#)

Caption: Synthesis of **Diethyl Ether** via Reductive Coupling of 1-Octanal.

## Applications in Research and Development

**Diethyl ether**'s chemical inertness and high boiling point make it a valuable solvent in various research and industrial applications.


## High-Temperature Organic Synthesis

**Diethyl ether** serves as a high-boiling solvent for organic reactions that require elevated temperatures. Its stability under these conditions prevents unwanted side reactions with the

solvent. It has been notably used in the synthesis of nanoparticles, where high temperatures are often necessary to control particle size and crystallinity. For instance, it has been employed in the preparation of monodisperse iron nanoparticles and cobalt ferrite nanocrystals.

## Component in Pharmaceutical and Cosmetic Formulations

In the pharmaceutical and cosmetic industries, **dioctyl ether** (often referred to as dicaprylyl ether) is utilized as an emollient and skin-conditioning agent. Its non-greasy feel and ability to improve the spreadability of formulations make it a popular choice in creams, lotions, and sunscreens. It can also act as a solvent for lipophilic active ingredients, enhancing their delivery into the skin.



[Click to download full resolution via product page](#)

Caption: Key Application Areas of **Dioctyl Ether**.

## Safety and Handling

**Dioctyl ether** is considered stable and combustible but not highly flammable. It is incompatible with strong oxidizing agents. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this chemical. It should be stored in a cool, well-ventilated area away from sources of ignition.

## Conclusion

**Dioctyl ether** is a valuable chemical with a well-defined property profile that lends itself to a range of applications, from a high-temperature solvent in chemical synthesis to a functional ingredient in pharmaceutical and cosmetic formulations. The synthesis methods are well-established, allowing for its production at both laboratory and industrial scales. Its stability and low toxicity profile make it a favorable choice for researchers and formulators in various scientific disciplines.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. DIOCTYL ETHER synthesis - chemicalbook [chemicalbook.com]
- 2. Dioctyl Ether | 629-82-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- To cite this document: BenchChem. [dioctyl ether CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146857#dioctyl-ether-cas-number-and-molecular-formula>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)